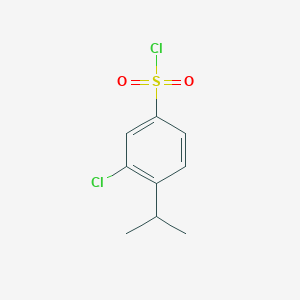

![molecular formula C9H18N2O2 B2389939 8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane CAS No. 2243505-74-8](/img/structure/B2389939.png)

8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane, also known as spiro[5.6]dodecane-1,8-dioxy-4,11-diamine, is a heterocyclic organic compound with a spirocyclic structure. It has been synthesized and studied for its potential applications in various scientific fields.6]dodecane.

Mechanism of Action

The mechanism of action of 8-Methyl-4,11-dioxa-1,8-diaza8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane[5.6]dodecane is not well understood. However, it has been suggested that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells.

Biochemical and Physiological Effects

8-Methyl-4,11-dioxa-1,8-diaza8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane[5.6]dodecane has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells. However, further studies are needed to fully understand its effects on different biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Methyl-4,11-dioxa-1,8-diaza8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane[5.6]dodecane in lab experiments is its potential as a chiral building block for the synthesis of biologically active compounds. It also exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development. However, its mechanism of action is not well understood, and further studies are needed to fully understand its effects on different biological systems.

Future Directions

There are several future directions for the study of 8-Methyl-4,11-dioxa-1,8-diaza8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane[5.6]dodecane. One direction is to further investigate its mechanism of action and its effects on different biological systems. Another direction is to explore its potential as a ligand for metal ions and as a chiral building block for the synthesis of biologically active compounds. Additionally, it could be studied for its potential applications in other scientific fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of 8-Methyl-4,11-dioxa-1,8-diaza8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane[5.6]dodecane involves the reaction between 1,2-diaminoethane and 1,4-dioxa8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane[4.5]decane. The reaction is carried out in anhydrous ethanol at room temperature with a yield of 70-80%. The product is purified by recrystallization from ethanol.

Scientific Research Applications

8-Methyl-4,11-dioxa-1,8-diaza8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane[5.6]dodecane has been studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied as a potential ligand for metal ions and as a chiral building block for the synthesis of biologically active compounds.

properties

IUPAC Name |

8-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-11-3-5-13-8-9(6-11)7-12-4-2-10-9/h10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCIFNZGJAYGKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC2(C1)COCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine](/img/structure/B2389858.png)

![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2389859.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2389864.png)

![4-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2389865.png)

![Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-](/img/structure/B2389869.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2389873.png)